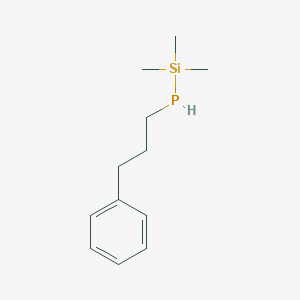
(3-Phenylpropyl)(trimethylsilyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Phenylpropyl)(trimethylsilyl)phosphane is an organophosphorus compound with the molecular formula C12H21PSi. It is a colorless liquid that is known for its reactivity and utility in various chemical processes. This compound is part of the broader class of tertiary phosphines, which are widely used in organic synthesis and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenylpropyl)(trimethylsilyl)phosphane typically involves the reaction of trimethylsilyl chloride with a suitable phosphine precursor. One common method is the reaction of trimethylsilyl chloride with a phosphine in the presence of a base such as sodium-potassium alloy. The reaction proceeds as follows:
P+3Me3SiCl+3K→P(SiMe3)3+3KCl
This method is efficient and yields the desired phosphane compound with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Phenylpropyl)(trimethylsilyl)phosphane undergoes various types of chemical reactions, including:
-
Hydrolysis: : The compound hydrolyzes readily in the presence of water to form phosphine and trimethylsilanol.
P(SiMe3)3+3H2O→PH3+3HOSiMe3
-
Substitution Reactions: : It reacts with acyl chlorides to form phosphaalkynes, such as tert-butylphosphaacetylene.
P(SiMe3)3+RCOCl→RCP+3HOSiMe3
-
Reduction Reactions: : The compound can be reduced to form various phosphide salts when treated with reducing agents like potassium tert-butoxide.
P(SiMe3)3+KO-t-Bu→KP(SiMe3)2+Me3SiO-t-Bu
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, acyl chlorides, and potassium tert-butoxide. The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include phosphine, trimethylsilanol, phosphaalkynes, and various phosphide salts. These products are valuable intermediates in organic synthesis and catalysis.
科学研究应用
(3-Phenylpropyl)(trimethylsilyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds and as a ligand in transition metal catalysis.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and as a tool in drug discovery.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用机制
The mechanism of action of (3-Phenylpropyl)(trimethylsilyl)phosphane involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The compound’s reactivity is largely due to the presence of the trimethylsilyl group, which stabilizes the phosphane and enhances its nucleophilicity. The molecular targets and pathways involved in its reactions depend on the specific chemical context and the nature of the reactants.
相似化合物的比较
Similar Compounds
Tris(trimethylsilyl)phosphine: Another organophosphorus compound with similar reactivity but different substituents.
Triphenylphosphine: A widely used phosphine ligand with different steric and electronic properties.
Dimethylphenylphosphine: A phosphine with a different alkyl and aryl substitution pattern.
Uniqueness
(3-Phenylpropyl)(trimethylsilyl)phosphane is unique due to the presence of both a phenylpropyl group and a trimethylsilyl group. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations.
属性
CAS 编号 |
59877-23-5 |
|---|---|
分子式 |
C12H21PSi |
分子量 |
224.35 g/mol |
IUPAC 名称 |
3-phenylpropyl(trimethylsilyl)phosphane |
InChI |
InChI=1S/C12H21PSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 |
InChI 键 |
RSDDPGYCQAEODE-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)PCCCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



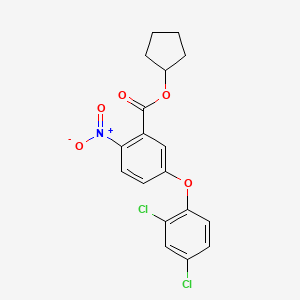


![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
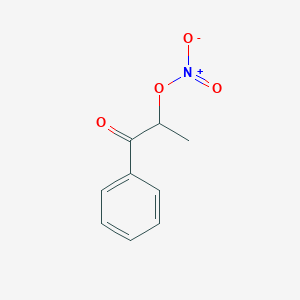
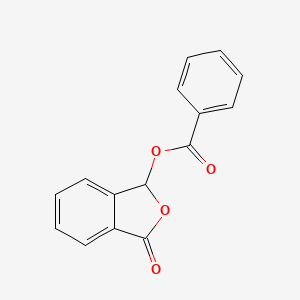

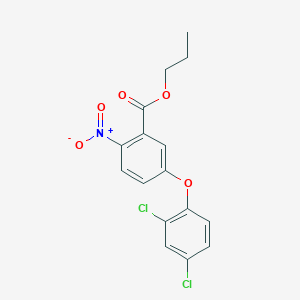
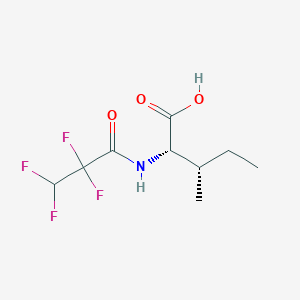
![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]sulfuric diamide](/img/structure/B14612108.png)
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
